6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
CAS No.:
Cat. No.: VC18224068
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline |
| Standard InChI | InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3 |
| Standard InChI Key | PQLXNBHHLPQVGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline belongs to the tetrahydroquinoline family, a class of compounds featuring a bicyclic structure with a benzene ring fused to a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The IUPAC name is 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline, and its structure includes:
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A methyl group at position 6 on the saturated ring.
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A nitro (-NO₂) group at position 3 on the aromatic ring.
Key Structural Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline |
| SMILES | C[C@H]1CCC2=C(C=C(C(=C2)N+[O-])N1)C |
| Hydrogen Bond Donors | 0 (nitro group is not a donor) |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms in nitro, one N) |
The nitro group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline can be inferred from methods used for structurally related compounds. Two primary routes are described below:
Route 1: Cyclization of Precursors
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Starting Material: Ethyl 6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate.
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Nitration: Treatment with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3.
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Purification: Recrystallization from ethanol yields the pure product.
Route 2: Catalytic Hydrogenation
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Starting Material: 6-Methyl-3-nitroquinoline.
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Hydrogenation: Use of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C reduces the aromatic ring to form the tetrahydro derivative .
Comparison of Synthetic Routes:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclization/Nitration | 65–70 | >95 | Controlling nitration regioselectivity |
| Catalytic Hydrogenation | 75–80 | >98 | Over-reduction of nitro group |
Physicochemical Properties
Experimental data for 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline is sparse, but predictions can be made using computational models and analog studies:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s polarity.
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Melting Point: Estimated at 120–125°C (similar to 2-chloro-6-methyl-3-nitro analog).
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Stability: Stable under inert atmospheres but may decompose under prolonged UV exposure.
Biological and Pharmacological Activities
While direct biological studies on this compound are unavailable, its structural analogs exhibit notable activities:
Antimicrobial Activity
Nitro-substituted quinolines inhibit bacterial growth by interfering with DNA gyrase. For instance:
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6-Methyl-3-nitroquinoline (non-hydrogenated analog) exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus.
Applications in Chemical Research
Organic Synthesis
The nitro group facilitates further functionalization, including:
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Reduction to amines (e.g., using H₂/Pd-C).
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Nucleophilic substitution reactions at the nitro position.
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